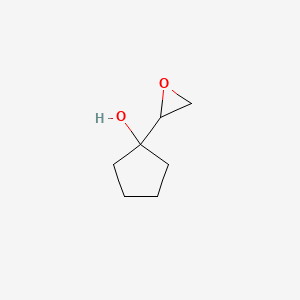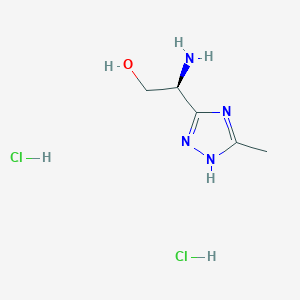
2,2-Difluoro-1-methylcyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Difluoro-1-methylcyclohexane-1-carbonitrile” is a cyclohexane derivative. It has a six-membered carbon ring (cyclohexane), with two fluorine atoms attached to the second carbon atom, a methyl group attached to the first carbon atom, and a carbonitrile group (also attached to the first carbon atom) .
Molecular Structure Analysis
The molecule contains a cyclohexane ring, which can exist in various conformations, the most stable of which is the chair conformation. The positions of the substituents (the fluorine atoms, the methyl group, and the carbonitrile group) can significantly influence the molecule’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the electronegative fluorine atoms could make the compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Fluorinated Compounds Synthesis
One application is the synthesis of polyfluoroalkyl derivatives, showcasing how trifluoronitrosomethane acts as a versatile enophile forming various hydroxylamines, which can be further oxidized to nitroxides. This illustrates the potential for creating complex fluorinated structures, which could include derivatives of "2,2-Difluoro-1-methylcyclohexane-1-carbonitrile" for various applications (Barlow, Haszeldine, & Murray, 1980).
Epoxy and Cycloalkane Derivatives
Another research domain involves the preparation of polyfluoro-1,2-epoxycyclohexanes, which are obtained from polyfluorocyclohexenes. These compounds, through further reactions, can lead to the creation of novel cyclohexanone, cyclohexyloxides, and methyl ether derivatives. This demonstrates a pathway for functionalizing and diversifying the chemical structures related to "this compound" (Coe, Mott, & Tatlow, 1982).
Carbonium Ion Research
The study of 1-methylcyclopentyl cation formation from various precursors, including cyclohexene derivatives, highlights the intricate behavior of cycloalkane transformations under specific conditions. This type of research could inform reactions involving "this compound," especially in understanding its reactivity and potential ion formation (Olah, Bollinger, Cupas, & Lukas, 1967).
Fluorous Biphase Reactions
Research on solvent interactions within fluorous biphase systems, using mixtures of chloroform and perfluoro(methylcyclohexane), underscores the unique solvation behaviors in fluorous media. This area of study could be pertinent when considering "this compound" in various reaction mediums for optimizing reactivity and selectivity (Gerig, 2005).
Copolymerization Studies
The synthesis and copolymerization studies of 3,3-difluorocyclobutene-1-carbonitrile, though not directly on "this compound," reveal the potential of difluorinated compounds in forming polymers with unique properties. These findings could guide research on copolymerization behaviors of "this compound" and its utility in materials science (Hall & Okamoto, 1974).
Propiedades
IUPAC Name |
2,2-difluoro-1-methylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c1-7(6-11)4-2-3-5-8(7,9)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBIPUYNMHYDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(3,5-dimethylisoxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2728191.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2728192.png)
![N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2728199.png)



